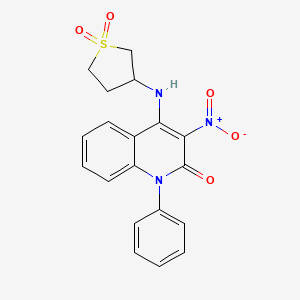
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Nitroquinoline Derivatives
Research in the field of organic chemistry has led to the synthesis of various nitroquinoline derivatives, focusing on their potential for biomedical applications. For example, studies have explored the synthesis of 4-aminoquinolines through copper-catalyzed reactions, highlighting their potential use in developing antimalarial medications (Oh, Kim, & Park, 2017). Furthermore, the creation of phosphoramidate derivatives of nitroquinoline for biological interest has been investigated, revealing their antimicrobial and antioxidant activities (Reddy et al., 2015).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of nitroquinoline derivatives. Compounds such as 2-methylquinoline have been hydrogenated to their tetrahydroquinoline counterparts, showing promise in biological applications due to their conversion efficiencies and selectivity (Watanabe et al., 1984). Additionally, the synthesis of quinazolin derivatives has been explored, with findings indicating their potential as effective antioxidants, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).
Electrochemical and Fluorescence Studies
The electrochemical properties and fluorescence of nitroquinoline derivatives have also been subjects of interest. For instance, research has demonstrated the use of nitroquinoline compounds in molecular electronic devices, showcasing negative differential resistance and significant on-off peak-to-valley ratios, highlighting their potential in electronic applications (Chen, Reed, Rawlett, & Tour, 1999). Furthermore, the fluorescence properties of some nitroquinoline derivatives have been studied, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHEQFNVBRKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

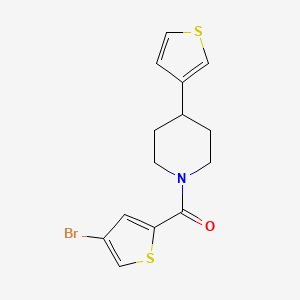
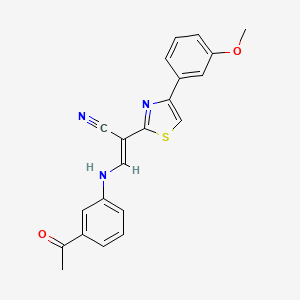
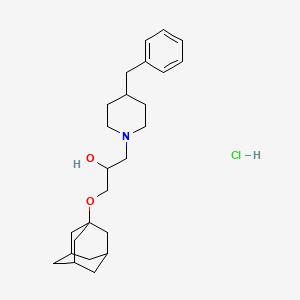
![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)
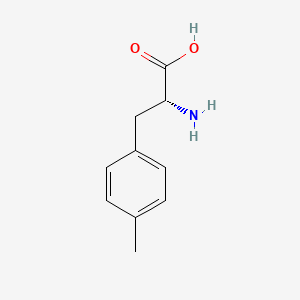
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)
![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)
![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)
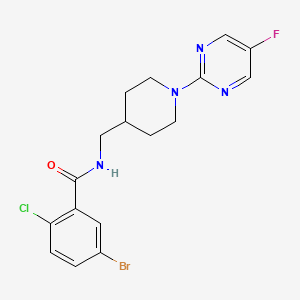
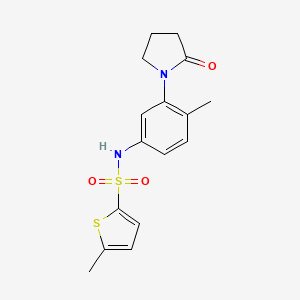
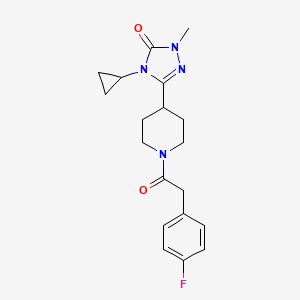
![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)